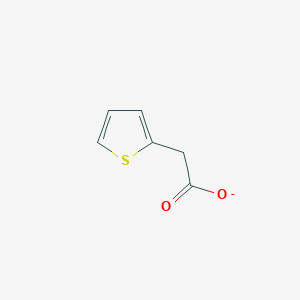

Thien-2-ylacetate

Description

Historical Context and Evolution of Research on Thiophene-2-yl-substituted Acetates

The story of thien-2-ylacetate is intrinsically linked to the discovery and exploration of its parent heterocycle, thiophene (B33073). Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. google.comgoogle.com This discovery spurred significant research into the chemistry of thiophene and its derivatives. Early synthetic methods for thiophene itself included the reaction of acetylene (B1199291) with elemental sulfur. googleapis.comchemicalbook.com

The development of synthetic routes to thiophene derivatives was a key focus of early heterocyclic chemistry. A 1952 monograph by Howard D. Hartough, titled "Thiophene and Its Derivatives," comprehensively summarized the state of research in this area up to 1950, highlighting the burgeoning interest in this class of compounds. aksci.com

The synthesis of 2-thiopheneacetic acid, the direct precursor to this compound, has been a subject of investigation for many years. One of the notable historical methods for its preparation involves the Willgerodt-Kindler reaction. google.comwikipedia.org This reaction typically utilizes 2-acetylthiophene (B1664040) as a starting material, which is itself prepared by the Friedel-Crafts acylation of thiophene. google.comgoogle.com For instance, German Patent 832755 describes a process where 2-acetylthiophene undergoes the Willgerodt reaction with ethanol (B145695), sulfur, and ammonia (B1221849) to produce 2-thiopheneacetamide, which is then hydrolyzed to 2-thiopheneacetic acid. google.com The subsequent esterification of 2-thiopheneacetic acid yields this compound and its analogs. Over the years, various modifications and alternative synthetic strategies have been developed to improve the efficiency and safety of producing 2-thiopheneacetic acid and its derivatives. google.comscispace.com

Significance of the this compound Moiety in Contemporary Chemical Synthesis

The this compound moiety, and its corresponding carboxylic acid, are valuable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The thiophene ring is often considered a bioisostere of the benzene ring, meaning it can frequently replace a benzene ring in a biologically active molecule without significant loss of activity. google.com

One of the most prominent applications of 2-thiopheneacetic acid is as a key intermediate in the synthesis of several first-generation cephalosporin (B10832234) antibiotics. aushealthingredients.comwikipedia.org These semi-synthetic antibiotics have a broad spectrum of activity and have been crucial in treating various bacterial infections. The synthesis of these complex molecules often involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain derived from 2-thiopheneacetic acid. guidechem.comchemicalbook.com

| Antibiotic | Starting Materials | Key Reaction | Significance |

| Cephalothin | 2-Thiopheneacetic acid, 7-Aminocephalosporanic acid (7-ACA) | Acylation of 7-ACA with an activated derivative of 2-thiopheneacetic acid. chemicalbook.comaushealthingredients.com | A broad-spectrum cephalosporin antibiotic. aushealthingredients.com |

| Cephaloridine | 2-Thiopheneacetic acid, 7-Aminocephalosporanic acid (7-ACA), Pyridine (B92270) | Acylation of 7-ACA followed by displacement with pyridine. wikipedia.orgebi.ac.uk | A first-generation cephalosporin with good activity against Gram-positive bacteria. wikipedia.org |

Beyond its use in antibiotic synthesis, the this compound framework is a versatile synthon for creating more complex heterocyclic systems. For example, the methylene (B1212753) group of this compound can be oxidized to form a ketoester, a valuable 1,2-dicarbonyl compound that can participate in various cyclization reactions to build new heterocyclic rings. chim.it

| Transformation | Reagents | Product Type | Reference |

| Oxidation | Selenium dioxide in anisole | Thien-2-ylglyoxylate | chim.it |

The reactivity of the thiophene ring itself also allows for further functionalization, making this compound a versatile starting point for the synthesis of a diverse range of substituted thiophene derivatives. researchgate.net

Structural Basis and Functional Group Analysis of this compound

The chemical properties and reactivity of this compound are a direct consequence of its molecular structure. The molecule consists of a five-membered aromatic thiophene ring substituted at the 2-position with an acetate (B1210297) group.

Structural Data for a Representative this compound (Methyl this compound):

| Property | Value | Source |

| IUPAC Name | methyl 2-thiophen-2-ylacetate | nih.gov |

| Molecular Formula | C₇H₈O₂S | nih.gov |

| Molecular Weight | 156.20 g/mol | nih.gov |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| 13C NMR Spectra | Available | nih.gov |

| Mass Spectrometry (GC-MS) | Available | nih.gov |

Note: Specific physical properties like melting and boiling points can vary depending on the ester group (e.g., methyl, ethyl).

Functional Group Analysis:

The molecule contains two key functional groups that dictate its reactivity: the thiophene ring and the ester group.

Thiophene Ring: The thiophene ring is an electron-rich aromatic system. Due to the heteroatom (sulfur), it is generally more reactive towards electrophilic substitution than benzene. savemyexams.commasterorganicchemistry.comwikipedia.org The substitution typically occurs at the position adjacent to the sulfur atom (the α-position). In this compound, the 2-position is already substituted, so electrophilic attack would be directed to other positions on the ring, primarily the 5-position. The acetyl group at the 2-position is an electron-withdrawing group, which can influence the regioselectivity of further substitutions.

Ester Group: The acetate moiety is susceptible to nucleophilic attack at the carbonyl carbon. A common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield 2-thiopheneacetic acid and the corresponding alcohol. google.com The ester can also undergo other typical ester reactions, such as transesterification and amidation.

Methylene Bridge (-CH₂-): The methylene group connecting the thiophene ring and the acetate group also exhibits reactivity. As mentioned earlier, it can be oxidized to a carbonyl group. chim.it The protons on this methylene group are alpha to both the aromatic ring and the carbonyl group, making them somewhat acidic and amenable to deprotonation under appropriate basic conditions, which can be utilized in certain condensation reactions.

This combination of an electron-rich aromatic ring and a reactive ester functional group makes this compound a versatile and valuable compound in the toolkit of synthetic organic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C6H5O2S- |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-thiophen-2-ylacetate |

InChI |

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)/p-1 |

InChI Key |

SMJRBWINMFUUDS-UHFFFAOYSA-M |

SMILES |

C1=CSC(=C1)CC(=O)[O-] |

Canonical SMILES |

C1=CSC(=C1)CC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Thien 2 Ylacetate

Established Synthetic Routes to Thien-2-ylacetate and its Direct Precursors

Thien-2-ylacetic Acid as a Synthetic Precursor

A primary and well-established method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, thien-2-ylacetic acid. chemicalbook.comlibretexts.org This acid is a versatile precursor that can be prepared through various methods. One common route involves the acetylation of thiophene (B33073) with acetic anhydride (B1165640) in the presence of phosphoric acid to yield 2-acetylthiophene (B1664040). Subsequent reaction of 2-acetylthiophene with sulfur and ammonia (B1221849) under pressure produces thien-2-ylacetamide, which can then be hydrolyzed to thien-2-ylacetic acid. chembk.com

The direct esterification of thien-2-ylacetic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, is a standard procedure for producing this compound. libretexts.org Alternative reagents for this transformation include the use of methyl iodide and potassium carbonate in acetone, which provides the corresponding methyl ester. prepchem.com

Another approach involves the use of acyl chlorides. Thien-2-ylacetyl chloride, derived from thien-2-ylacetic acid, can react vigorously with alcohols to form the desired ester. libretexts.org Similarly, acid anhydrides can be employed for the esterification of alcohols, offering a slightly slower but effective alternative to acyl chlorides. libretexts.org

Novel and Evolving Methodologies in this compound Synthesis

The field of organic synthesis is constantly evolving, leading to the development of more sophisticated and efficient methods for constructing molecules like this compound. These novel approaches often focus on improving stereoselectivity, employing catalytic systems, and enabling the rapid assembly of complex molecular scaffolds.

Stereoselective Synthetic Approaches Incorporating this compound Scaffolds

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in various applications. Research in this area aims to control the three-dimensional arrangement of atoms during a chemical reaction. While specific examples detailing the stereoselective synthesis of this compound itself are not abundant in the provided search results, the principles of stereoselective synthesis can be applied to reactions involving this compound or its precursors.

For instance, stereoselective additions to carbonyl groups or the use of chiral catalysts can introduce stereocenters into molecules containing the this compound framework. The development of such methods would be a significant advancement, allowing for the synthesis of specific stereoisomers of functionalized this compound derivatives.

Palladium-Catalyzed Carbonylation and Related Transformations

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and carbonylation reactions, in particular, offer a direct way to introduce a carbonyl group into a molecule. nih.govmdpi.comunipr.it These reactions utilize carbon monoxide as a C1 building block and have been applied to the synthesis of a wide variety of carbonyl compounds, including esters. nih.govmdpi.comunipr.it

A general pathway for palladium-catalyzed carbonylation involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by the insertion of carbon monoxide to form an acyl-palladium complex. This intermediate can then react with an alcohol to yield the corresponding ester and regenerate the active Pd(0) catalyst. scielo.br This methodology could be applied to the synthesis of this compound by using a suitable thiophene-based halide as a starting material. Recent advancements have focused on developing more efficient and versatile palladium catalysts and expanding the scope of these reactions. rsc.org

Multi-component Reactions for this compound Functionalization

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. organic-chemistry.orgmdpi.comresearchgate.net These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials.

While the direct synthesis of this compound via an MCR is not explicitly described in the provided results, the functionalization of thiophene derivatives using MCRs is an active area of research. For example, the Petasis reaction, a multicomponent transformation of an amine, an aldehyde, and a boronic acid, has been used to synthesize functionalized 2-aminothiophenes. nih.gov Such strategies could be adapted to incorporate a this compound moiety or to functionalize the thiophene ring of this compound itself. The development of novel MCRs that directly produce or modify this compound would be a valuable contribution to the field.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. purkh.comsaspublishers.com The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound.

Key aspects of green chemistry in this context include the use of renewable feedstocks, the development of catalytic reactions to minimize waste, and the use of environmentally benign solvents. purkh.com For instance, employing catalytic amounts of a heterogeneous catalyst for the esterification of thien-2-ylacetic acid, which can be easily recovered and reused, is a greener alternative to using stoichiometric amounts of a corrosive acid catalyst. untirta.ac.id

Furthermore, research into palladium-catalyzed carbonylations in renewable solvents like dimethyl carbonate highlights the move towards more sustainable synthetic methods. scielo.br The development of solvent-free reaction conditions or the use of water as a solvent are other important goals in the green synthesis of this compound and its derivatives.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. To mitigate this, researchers are exploring solvent-free conditions and the use of water as a benign reaction medium.

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and selectivity. These reactions can be conducted by grinding solid reactants together or by using microwave irradiation, which provides rapid and uniform heating. sioc-journal.cn For instance, multicomponent reactions to produce complex thiophene derivatives have been successfully carried out under solvent-free conditions at room temperature using catalytic amounts of ZnO nanorods. researchgate.net Another approach involves using surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), which can facilitate esterifications of various carboxylic acids and alcohols at room temperature without any solvent. rsc.org This method is advantageous as it requires no external energy input. rsc.org

Microwave-assisted synthesis represents a significant advancement in green chemistry, often leading to dramatically reduced reaction times and improved yields. nih.gov This technique has been employed for the synthesis of various thiophene derivatives, including the aromatization of thieno[2,3-c]pyridines, which proceeds in good yield within minutes compared to conventional heating methods. nih.gov While a direct microwave-assisted synthesis of this compound is not prominently documented, the successful application of this method to related thiophene structures suggests its high potential for the esterification of 2-thienylacetic acid. sioc-journal.cnnih.govnih.gov

Aqueous-phase synthesis is another cornerstone of green chemistry. The use of water as a solvent is ideal due to its non-toxic, non-flammable, and inexpensive nature. Surfactant-type Brønsted acid catalysts have been shown to enable selective esterifications in water by creating hydrophobic microenvironments where the dehydration reaction can occur. organic-chemistry.org Furthermore, multicomponent syntheses of polysubstituted thiophenes have been achieved in an aqueous medium. acs.org The hydrolysis of thiophene esters to their corresponding carboxylic acids is also commonly performed in aqueous solutions, such as aqueous potassium hydroxide, demonstrating the compatibility of the thiophene moiety with aqueous basic conditions. tandfonline.com

Table 1: Overview of Green Synthetic Methodologies Applicable to this compound Synthesis

| Methodology | Key Features | Relevant Examples | Potential Application for this compound | Citations |

|---|---|---|---|---|

| Solvent-Free (Grinding) | Room temperature, no solvent, simple procedure. | Synthesis of various thiophene derivatives via multicomponent reactions. | Esterification of 2-thienylacetic acid with an appropriate alcohol by grinding with a solid acid catalyst. | researchgate.net |

| Solvent-Free (Microwave) | Rapid heating, reduced reaction times, high yields. | Synthesis of thieno[2,3-c]pyridines and other heterocyclic thiophenes. | Microwave-assisted Fischer esterification of 2-thienylacetic acid. | sioc-journal.cnnih.govnih.gov |

| Aqueous Medium Synthesis | Environmentally benign, safe, low cost. | Esterification using surfactant-type catalysts; synthesis of polysubstituted thiophenes. | Esterification of 2-thienylacetic acid in water using a water-tolerant catalyst like DBSA. | organic-chemistry.orgacs.orgnih.gov |

| Visible-Light Induced | Uses light as a renewable energy source, mild conditions. | Esterification of thiophene-2-carbaldehyde. | Photo-catalyzed esterification of 2-thienylacetic acid or its derivatives. | acs.org |

Catalyst Development for Environmentally Benign Processes

The development of efficient and recyclable catalysts is crucial for sustainable chemical production. A key focus is on heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), allowing for easy separation and reuse. savemyexams.comlibretexts.org This simplifies product purification and minimizes catalyst waste.

Solid acid catalysts, such as zeolites, are prominent in green chemistry. Zeolite Beta, for example, has been identified as a highly active catalyst for the acylation of thiophene with acetic anhydride, a reaction analogous to esterification. researchgate.net The catalytic activity of zeolites can be tuned by modifying their acidic properties and structural characteristics. researchgate.net Other heterogeneous systems include ZnO nanorods, which have been used to catalyze the synthesis of thiophene derivatives under solvent-free conditions, and palladium nanoparticles embedded in a cross-linked β-cyclodextrin support (Pd/CβCAT), used for C-H arylation of thiophenes. researchgate.netnih.gov The Pd/CβCAT catalyst is particularly robust and demonstrates limited metal leaching, making it suitable for sustainable processes. nih.gov

Moisture tolerance is another important feature for green catalysts, as it eliminates the need for strictly anhydrous solvents and starting materials. A zirconium complex, Zr(Cp)₂(CF₃SO₃)₂·THF, has been shown to be a highly effective and recyclable catalyst for esterification reactions under ambient atmosphere. acs.org Notably, this catalyst successfully promoted the acylation of 2-thiophene ethanol (B145695) in high yield, indicating its suitability for reactions involving the thiophene scaffold. acs.org Similarly, surfactant-catalysts like dodecylbenzene sulfonic acid (DBSA) not only work in solvent-free conditions but can also catalyze esterifications in water. rsc.orgorganic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents an exceptionally green approach. researchgate.net Enzymes operate under mild conditions (temperature and pH), exhibit high selectivity, and are biodegradable. researchgate.netmagtech.com.cn While the direct enzymatic synthesis of this compound is not widely reported, the use of nitrilase enzymes to convert nitriles into carboxylic acids is a well-established green route for producing pharmaceutical intermediates. magtech.com.cn This suggests a potential two-step biocatalytic pathway to this compound, starting from a corresponding nitrile. The broader application of enzymes like lipases for esterification is a rapidly advancing field with high potential for sustainable synthesis. researchgate.netmdpi.com

Table 2: Environmentally Benign Catalysts for Thiophene-Related Syntheses

| Catalyst Type | Specific Example | Key Advantages | Relevant Reaction | Citations |

|---|---|---|---|---|

| Heterogeneous Solid Acid | Zeolite Beta | Reusable, high thermal stability, shape selectivity. | Acylation of thiophene with acetic anhydride. | researchgate.net |

| Heterogeneous Nanocatalyst | ZnO Nanorods | High efficiency, enables solvent-free conditions. | Multicomponent synthesis of thiophene derivatives. | researchgate.net |

| Heterogeneous Nanocatalyst | Pd/β-cyclodextrin | Recyclable, low metal leaching, compatible with microwave heating. | C-H arylation of thiophenes. | nih.gov |

| Homogeneous (Moisture-Tolerant) | Zirconium (IV) triflate complex | Water and air tolerant, recyclable, high yield. | Esterification of 2-thiophene ethanol. | acs.org |

| Surfactant-Catalyst | Dodecylbenzene sulfonic acid (DBSA) | Enables solvent-free or aqueous reactions, room temperature operation. | General esterification of carboxylic acids. | rsc.orgorganic-chemistry.org |

| Biocatalyst | Nitrilase / Lipase | Mild conditions, high selectivity, biodegradable. | Synthesis of carboxylic acids from nitriles; general esterification. | researchgate.netmagtech.com.cn |

Chemical Reactivity and Transformation Mechanisms of Thien 2 Ylacetate Derivatives

Oxidation Reactions of Thien-2-yl Acetates to Form Glyoxylates

The oxidation of the α-methylene group in thien-2-yl acetates is a key transformation for the synthesis of thien-2-ylglyoxylates, which are valuable intermediates in medicinal chemistry and materials science. This conversion can be achieved through various methods, with selenium dioxide and copper-based systems being prominent examples.

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of methylene (B1212753) groups adjacent to carbonyl functionalities, a reaction known as the Riley oxidation. wikipedia.org In the context of thien-2-yl acetates, SeO₂ provides a direct route to the corresponding α-ketoesters (glyoxylates). The reaction mechanism is thought to involve the enol form of the acetate (B1210297) attacking the electrophilic selenium center. wikipedia.org This is followed by a series of steps leading to the formation of the 1,2-dicarbonyl product. wikipedia.org

The oxidation of enolizable ketones with selenium dioxide, typically in solvents like acetic acid or 1,4-dioxane, yields α-diketones. nih.gov This methodology has been successfully applied to a variety of substrates, including the synthesis of unsymmetrical and heteroaryl 1,2-diketones. nih.gov A plausible mechanism for the SeO₂-mediated oxidation of acetophenone (B1666503) to glyoxal (B1671930) involves the initial formation of an O-Se bond through the carbonyl oxygen of the aldehyde group, facilitated by an acid catalyst like p-toluenesulfonic acid (p-TsOH·H₂O). nih.gov

In some cases, the oxidation process can be complex. For instance, the oxidation of certain cyclic ketones can lead to ring contraction. nih.gov The choice of solvent and reaction conditions can also influence the product distribution, with alcohols, acetates, or ethers being formed when the reaction is performed in water, acetic acid, or alcohol, respectively. nbu.ac.in

A study on the SeO₂-mediated oxidative amidation of arylglyoxals with secondary amines demonstrated that selenium dioxide is an effective oxidizing agent for such transformations, with reactions often accelerated by microwave irradiation. nih.gov This highlights the versatility of SeO₂ in facilitating oxidation reactions involving carbonyl compounds.

Copper-based catalytic systems offer an alternative to selenium dioxide for the oxidation of aryl acetates. A practical method has been developed for the synthesis of α-ketoesters from readily available aryl acetates using aqueous tert-butyl hydroperoxide (TBHP) and copper(II) oxide (CuO). researchgate.net This approach is advantageous as it can be performed without the need for additional organic solvents. researchgate.net

The reaction involves the oxidation of the α-methylene group of the aryl acetate. A key challenge in this process can be the formation of peroxide side products. However, it has been found that these byproducts can be decomposed by the addition of pyridine (B92270). researchgate.net The use of TBHP as an oxidant in combination with copper catalysts is a common strategy in organic synthesis. mdpi.com Hydrogen peroxide is also used, but its decomposition at moderate to high temperatures can be a drawback. mdpi.com

Copper(II) oxide nanoparticles have shown high catalytic activity for the aerobic oxidation of various alcohols to their corresponding carbonyl compounds. dtu.dk The oxidation state of copper is crucial for its catalytic activity, with Cu(II) being the active species. dtu.dk The mechanism for the oxidative dehydrogenation of alcohols catalyzed by CuO is suggested to involve a β-H elimination step. dtu.dk

The combination of copper salts and hydrogen peroxide can be used to oxidize copper metal itself, forming Cu(II) ions which can then participate in further reactions. reddit.com This indicates the ability of this system to generate catalytically active species in situ.

| Reagent/Catalyst | Substrate | Product | Key Features |

| Selenium Dioxide (SeO₂) | Enolizable Ketones | α-Diketones | Well-established method (Riley oxidation). wikipedia.orgnih.gov |

| SeO₂ / p-TsOH·H₂O | Aromatic Ketones | α-Ketoesters | Effective for unsymmetrical benzils. nih.gov |

| Copper(II) Oxide (CuO) / aq. TBHP | Aryl Acetates | α-Ketoesters | No additional solvent needed; pyridine decomposes peroxide byproducts. researchgate.net |

| CuO Nanoparticles / Air | Alcohols | Carbonyl Compounds | Heterogeneous catalysis with high activity. dtu.dk |

Selenium Dioxide Mediated Oxidations

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of Thien-2-ylacetate Derivatives

The thiophene ring is susceptible to electrophilic aromatic substitution, and the presence of the acetate group influences the regioselectivity of these reactions.

Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings, including thiophene. masterorganicchemistry.com For unsubstituted thiophene, acylation occurs with high regioselectivity at the 2-position (or the equivalent 5-position). stackexchange.com This preference is explained by the greater stability of the cationic intermediate formed upon attack at the 2-position, which can be described by three resonance structures, compared to the two resonance structures for attack at the 3-position. stackexchange.com The intermediate from 2-attack is linearly conjugated, which is lower in energy than the cross-conjugated intermediate from 3-attack. stackexchange.com

In the case of this compound, the substituent at the 2-position will direct incoming electrophiles. The acylation of thiophene derivatives to produce thien-2-ylglyoxylates generally requires a Lewis acid catalyst. chim.it Unlike pyrroles and furans, it is possible to achieve selective acylation at both the α- and β-positions of the thiophene ring under certain conditions. chim.it

The choice of solvent can also play a role in the regioselectivity of Friedel-Crafts acylation. Non-polar solvents often favor different isomers compared to polar solvents. chemcess.com For example, the acylation of naphthalene (B1677914) in non-polar solvents like carbon disulfide (CS₂) primarily yields the 1-acyl derivative, while in polar solvents like nitrobenzene, the 2-acyl derivative is favored. chemcess.com

The acylation of 5H-thieno[2,3-d]- and 8H-thieno[3,2-d] chim.itnih.govdiazepines, which are fused thiophene systems, demonstrates the complexity of acylation reactions in these heterocyclic systems. rsc.org

| Reaction | Substrate | Position of Attack | Explanation |

| Friedel-Crafts Acylation | Unsubstituted Thiophene | 2-position (or 5-position) | More stable cationic intermediate (3 resonance structures). stackexchange.com |

| Friedel-Crafts Acylation | Thiophene Derivatives | α- and β-positions | Possible to achieve selective acylation with catalyst control. chim.it |

Nucleophilic Dearomatization Strategies Involving this compound Analogues

Nucleophilic dearomatization is a powerful strategy for converting flat aromatic compounds into three-dimensional structures. nih.gov This process involves the addition of a nucleophile to an aromatic ring, breaking the aromaticity and creating new stereocenters. nih.gov For heteroaromatic compounds like those containing a thiophene ring, this transformation can lead to valuable saturated or partially saturated heterocyclic scaffolds.

The dearomatization process is often thermodynamically unfavorable due to the loss of aromatic stabilization energy. nih.gov Therefore, it is typically coupled with an irreversible step, such as the formation of a strong carbon-carbon or carbon-heteroatom bond. nih.govacs.org The activation of the aromatic ring is often necessary to facilitate the nucleophilic attack. This can be achieved by N-acylation or N-alkylation in N-heterocycles, which increases their electrophilicity. mdpi.com

In the context of this compound analogues, such as 2-(pyridin-2-yl)acetate derivatives, dearomatization strategies have been employed. For instance, a cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridin-2-yl)acetate derivatives in water leads to functionalized quinolizines. acs.org Another example is the [3+3] annulation of 2-pyridylacetates with nitroenynes, which proceeds via a dearomative strategy to yield functionalized indolizidines. acs.org

The regioselectivity of the nucleophilic attack (e.g., 1,2- vs. 1,4-addition) is a key aspect of these reactions and can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of activating groups. mdpi.comnih.gov While much of the research has focused on nitrogen-containing heterocycles like pyridines and quinolines, the principles can be extended to other heteroaromatic systems, including thiophenes.

Solvolysis Reactions and Stereochemical Control

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. wikipedia.org These reactions, particularly those proceeding through an SN1-like mechanism, are crucial in controlling stereochemistry in certain synthetic sequences. nih.govresearchgate.net

A notable example is the stereoselective solvolysis of a diastereomeric mixture of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate. nih.govresearchgate.net This reaction, carried out in an acetone/phosphate buffer mixture, yields the (4S,6S)-alcohol as a key intermediate in the synthesis of the carbonic anhydrase inhibitor Dorzolamide. nih.govacs.org The remarkable stereoselectivity of this process is attributed to an SN1-like pathway. nih.govresearchgate.net Evidence for this mechanism includes the correlation of solvolysis rate constants with the YOTs values of different solvent mixtures and the trapping of the carbocation intermediate with sodium azide (B81097). nih.govresearchgate.net

In SN1 reactions involving a chiral starting material, the formation of a planar carbocation intermediate would typically lead to a racemic mixture of products. youtube.com However, the formation of an "intimate ion pair," where the leaving group remains in close proximity to the carbocation, can shield one face of the carbocation from the nucleophilic attack of the solvent. youtube.com This can result in a preference for inversion of stereochemistry.

The solvolysis of triglycerides with an alcohol, known as alcoholysis, is another example of this reaction type, leading to the formation of esters of fatty acids and glycerol. wikipedia.org The specific type of solvolysis is named after the solvent used, such as hydrolysis (water), alcoholysis (alcohols), and ammonolysis (ammonia). wikipedia.org

| Reaction | Substrate | Product | Mechanism | Stereochemical Outcome |

| Solvolysis | cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate | (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide | SN1-like | Highly stereoselective. nih.govresearchgate.net |

Mechanistic Investigations of Stereoselective Solvolysis

The stereoselective solvolysis of this compound derivatives has been a subject of detailed mechanistic investigation, particularly in the synthesis of pharmaceutically important intermediates. A notable example is the solvolysis of diastereoisomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate, which yields the corresponding alcohol, a key intermediate for the carbonic anhydrase inhibitor Dorzolamide. wikipedia.orggoogle.com

The reaction kinetics for the solvolysis of both cis and trans isomers are first-order processes. umich.edu The proposed mechanism involves the formation of a carbocation intermediate, which is then attacked by the solvent. The high stereoselectivity of the process, leading predominantly to the trans-alcohol regardless of the starting diastereomeric ratio of the acetate, suggests a thermodynamically controlled process where the more stable trans product is favored. google.com

Table 1: Kinetic Data for the Solvolysis of cis and trans Acetate Isomers umich.edu

| Isomer | Rate Constant (k) |

|---|---|

| cis-5 | Varies with solvent |

| trans-5 | Varies with solvent |

Note: The specific rate constants are dependent on the solvent composition.

Diazo Transfer and Subsequent Transformations of Hetaryl Acetates

Diazo transfer reactions are a powerful tool for the synthesis of diazo compounds from active methylene precursors. While direct examples starting from this compound are not extensively documented in readily available literature, the general principles of diazo transfer are applicable to hetaryl acetates. The process typically involves the reaction of a compound with an activated methylene group, such as the one in this compound, with a diazo transfer reagent, commonly a sulfonyl azide like tosyl azide (TsN"3") or mesyl azide (MsN"3"). orgsyn.orgrsc.org

The reaction is generally base-promoted, where the base deprotonates the active methylene group to form a carbanion, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion leads to the formation of the diazo compound. researchgate.net For substrates that are less acidic, a "deformylative" or "detrifluoroacetylative" diazo transfer strategy can be employed, where the substrate is first activated by formylation or trifluoroacetylation to increase the acidity of the α-proton. orgsyn.org

Once formed, diazoacetyl thiophenes are versatile intermediates. They can undergo a variety of transformations, often catalyzed by transition metals like rhodium(II) or copper(II). rsc.orgalfachemic.com These reactions include cyclopropanations, C-H insertions, and ylide formations, leading to a diverse range of complex heterocyclic structures. For instance, rhodium-catalyzed reactions of diazo compounds are known to generate metal carbenes, which can then participate in various annulation and functionalization sequences. rsc.org

Cyclization and Heterocyclization Reactions of this compound Containing Intermediates

Intermediates derived from this compound are valuable precursors for the synthesis of a variety of fused heterocyclic systems through cyclization and heterocyclization reactions.

Formation of Fused Thiophene Heterocycles

This compound and its derivatives can be utilized in the construction of fused thiophene systems, such as thieno[2,3-b]thiophenes and thieno[3,2-b]thiophenes. These fused systems are of significant interest due to their applications in organic electronics and materials science. researchgate.net

One common strategy involves the generation of a suitable thiophene-based intermediate that can undergo intramolecular cyclization. For example, a thienyl-substituted precursor bearing a side chain with a suitable electrophilic or nucleophilic center can be induced to cyclize onto the thiophene ring. While specific examples starting directly from this compound are not abundant, the functional groups of the acetate can be modified to facilitate such cyclizations.

Pyrrolo[3,2-c]pyridine and Thienopyrimidine Derivatives

Thiophene-containing intermediates are crucial in the synthesis of various nitrogen-containing fused heterocycles.

Pyrrolo[3,2-c]pyridine Derivatives: The synthesis of pyrrolo[3,2-c]pyridines can be achieved from thiophene precursors. Although not directly starting from this compound, the methodologies often involve the construction of a pyridine ring onto a pre-existing thiophene or vice-versa. For instance, a substituted aminothiophene can be reacted with a suitable three-carbon synthon to build the pyridine ring.

Thienopyrimidine Derivatives: The synthesis of thienopyrimidines is a well-established area of heterocyclic chemistry. A particularly versatile method is the Gewald reaction, which allows for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. wikipedia.org These 2-aminothiophenes are then key intermediates for the construction of the pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or isothiocyanates can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) core. nih.govencyclopedia.pub

The mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the 2-aminothiophene product. wikipedia.org

Cross-Coupling Reactions Utilizing Thien-2-yl Moieties

The thien-2-yl group is a common structural motif in many organic materials and pharmaceuticals, and its introduction is often accomplished via transition metal-catalyzed cross-coupling reactions.

Kumada and Stille Coupling Applications in Thiophene Chemistry

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for forming carbon-carbon bonds. In the context of thiophene chemistry, a thienyl Grignard reagent, which can be prepared from a halothiophene, can be coupled with various organic halides to introduce the thienyl moiety. rsc.org The catalytic cycle for the Kumada coupling typically involves oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov

Table 2: Key Steps in the Kumada Coupling Catalytic Cycle wikipedia.org

| Step | Description |

|---|---|

| Oxidative Addition | The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halide bond of the organic halide. |

| Transmetalation | The organic group from the Grignard reagent is transferred to the metal center, displacing the halide. |

Stille Coupling: The Stille coupling is another powerful cross-coupling reaction that utilizes an organotin reagent (organostannane) and an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. Thienylstannanes are common coupling partners in Stille reactions for the synthesis of thienyl-containing compounds. researchgate.net The mechanism of the Stille coupling is similar to the Kumada coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is often the rate-determining step and is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center. wikipedia.org

Table 3: Comparison of Kumada and Stille Couplings in Thiophene Chemistry

| Feature | Kumada Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Grignard Reagent (e.g., thienylmagnesium halide) | Organostannane (e.g., thienyltrialkyltin) |

| Functional Group Tolerance | More limited due to the high reactivity of Grignard reagents | Generally broader |

Reaction Pathways and Kinetic Studies of this compound Transformations

The chemical reactivity of this compound and its derivatives is governed by the general principles of ester chemistry, significantly influenced by the electronic properties of the thiophene ring. Transformations typically involve nucleophilic attack at the carbonyl carbon, leading to substitution or hydrolysis, as well as reactions involving the thiophene moiety itself. Kinetic studies, where available, provide quantitative insight into the rates and mechanisms of these transformations.

One documented transformation is the enzymatic hydrolysis of certain cephalosporin (B10832234) antibiotics, which yields this compound as a product. For instance, the hydrolysis of Cephaloridine results in the formation of this compound and 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid. Biocatalytic methods, often employing enzymes like lipases, are also utilized for stereoselective transformations of related compounds, such as the synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, an intermediate for (S)-duloxetine, highlighting the utility of enzymatic pathways. acs.org

The thiophene ring in this compound derivatives can also participate in various cycloaddition and annulation reactions. For example, Morita-Baylis-Hillman (MBH) acetates derived from 2-formylthiophene undergo organocatalyzed cascade reactions with 1,3-dicarbonyl compounds. A plausible mechanism begins with the deprotonation of the dicarbonyl compound by a catalyst, followed by an enantioselective Michael addition to the MBH acetate in an SN2' manner. This forms an intermediate that then undergoes a diastereoselective intramolecular oxa-Michael addition to yield complex pyran derivatives.

A study of one such reaction between a thienyl-containing MBH acetate and lawsone, catalyzed by a quinine-squaramide organocatalyst, provides insight into the reaction's efficiency.

| Reactant A | Reactant B | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Lawsone | Thienyl MBH-acetate | Quinine-squaramide | 80% | 71:29 | 97% |

Kinetic studies are crucial for elucidating these reaction mechanisms and optimizing conditions. While specific kinetic data for many this compound transformations are not widely published, the principles can be understood from analogous systems. Kinetic analysis typically involves monitoring the concentration of reactants or products over time to determine the rate law and calculate rate constants (k). The effect of temperature on the reaction rate is used to determine activation parameters like activation enthalpy (ΔH‡) and activation entropy (ΔS‡).

For example, kinetic studies on the substitution reactions of certain metal complexes reveal how steric and electronic factors influence reaction rates. The data collected in such studies can be tabulated to compare the reactivity of different derivatives under identical conditions.

| Complex/Derivative | Rate Constant, k (s⁻¹) | Activation Enthalpy, ΔH‡ (kJ/mol) | Activation Entropy, ΔS‡ (J/mol·K) |

|---|---|---|---|

| Derivative A | 0.54 | 55.2 | -45 |

| Derivative B | 0.21 | 60.1 | -42 |

| Derivative C | 0.09 | 68.5 | -38 |

This table illustrates the type of data obtained from kinetic studies. The decreasing rate constant from A to C suggests increasing steric hindrance or differing electronic effects. Data is representative and adapted from similar kinetic studies. nih.gov

Furthermore, the choice of solvent can dramatically affect reaction rates, as shown in studies of other organic reactions. A kinetic study on the metallation of a porphyrin, for instance, showed that reaction rates can vary by orders of magnitude depending on the solvent used.

| Solvent | Relative Rate |

|---|---|

| Dichloromethane | 270 |

| Chloroform | 140 |

| Toluene | 2.7 |

| N-Methyl-2-pyrrolidone (NMP) | 1.0 |

| Pyridine | 0.2 |

| Dimethylformamide (DMF) | 0.1 |

This table shows the strong influence of the solvent on reaction kinetics. Halogenated solvents significantly accelerate this particular reaction compared to polar aprotic or basic solvents. Data is illustrative of solvent effects on reaction kinetics. uni-tuebingen.de

Derivatization and Analog Synthesis of Thien 2 Ylacetate

Synthesis of Functionalized Thien-2-ylacetate Esters

The ester group of this compound is a common target for modification, allowing for the introduction of various functionalities.

Ethyl 2-thienylacetate is a fundamental derivative frequently used as an intermediate in organic synthesis. ontosight.ai One established method for its preparation involves the reaction of thiophene-2-acetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. ontosight.ai Another synthetic route starts from 1-methylsulfinyl-1-methylthio-2-(thienyl-2')ethylene. This starting material, when dissolved in ethanol and treated with ethanol saturated with hydrogen chloride, undergoes a transformation to yield ethyl 2-thienylacetate. The product, a pale yellow oil, can be isolated and purified using column chromatography. google.com Research has shown that yields can vary depending on reaction conditions, with one study reporting a yield of 80%. google.com

A summary of a synthetic route is presented in the table below.

| Starting Material | Reagents | Product | Yield |

| 1-methylsulfinyl-1-methylthio-2-(thienyl-2')ethylene | Ethanol, Hydrogen Chloride | Ethyl 2-thienylacetate | 80% google.com |

Table 1: Synthesis of Ethyl 2-Thienylacetate

This compound analogs can be incorporated into chiral heterocyclic systems, such as oxazolidines. A study detailed the synthesis of methyl 2-[(2S,4S)-4-methyl-3-tosyloxazolidin-2-yl]acetate. mdpi.com This synthesis involves a cyclization reaction, and the resulting product is a white solid. mdpi.com The structure and stereochemistry of these compounds are confirmed using spectroscopic methods like IR and NMR, as well as high-resolution mass spectrometry (HRMS). mdpi.comsemanticscholar.org For example, the methyl derivative exhibits characteristic peaks in its ¹H-NMR spectrum corresponding to the tosyl, methyl, and oxazolidine (B1195125) ring protons. mdpi.com Similar ethyl, benzyl, and phenyl esters have also been synthesized, demonstrating the versatility of this reaction with different acetate (B1210297) esters. mdpi.comsemanticscholar.org

The following table summarizes the characterization data for the methyl derivative.

| Compound | Yield | Appearance | Key Analytical Data (HRMS ESI+) |

| Methyl 2-[(2S,4S)-4-methyl-3-tosyloxazolidin-2-yl]acetate | 68% | White Solid | Calculated: 314.1057, Found: 314.1050 mdpi.com |

Table 2: Characterization of a Functionalized Oxazolidine Derivative

Preparation of Ethyl 2-Thienylacetate

Formation of Thien-2-ylglyoxylates and Other Ketoesters

The methylene (B1212753) group adjacent to the ester in this compound can be oxidized to form ketoesters, specifically thien-2-ylglyoxylates. One method to achieve this is through oxidation using selenium dioxide in a solvent like anisole. chim.it This transformation converts the CH₂ group into a carbonyl group, yielding the corresponding α-ketoester. chim.it These thienyl glyoxylates are valuable intermediates themselves, as the newly formed ketone group can participate in a variety of subsequent chemical reactions, including condensations and heterocyclizations. chim.it

Synthesis of Thiophene-Based Trimers and Oligomers Incorporating this compound Units

This compound units can be integrated into larger conjugated systems like oligothiophenes, which are of interest for their electronic properties. mdpi.com The synthesis of these materials often involves metal-catalyzed cross-coupling reactions. For instance, Stille coupling, which uses organotin reagents and a palladium catalyst, can be employed to link thiophene (B33073) units together. mdpi.com Another powerful method is the Suzuki coupling, which utilizes boronic acids or esters. mdpi.com While not directly starting from this compound itself, derivatives where the thiophene ring is functionalized with groups suitable for these coupling reactions allow for the incorporation of the thienylacetate moiety into trimers and longer oligomers. mdpi.comnih.gov The resulting materials combine the electronic characteristics of the polythiophene backbone with the functional handle of the acetate group, which can be further modified.

Incorporation of this compound into Complex Heterocyclic Systems

The this compound scaffold is a building block for constructing more complex heterocyclic structures. conicet.gov.arnih.gov Its reactive sites can be utilized in cyclization and condensation reactions to form fused ring systems.

Thienopyrimidines, which are pyrimidine (B1678525) rings fused to a thiophene ring, are an important class of heterocycles. naturalspublishing.com The synthesis of these compounds can be achieved by constructing the pyrimidine ring onto a pre-existing thiophene. Thiophene derivatives bearing vicinal amino and ester groups are common starting points for this transformation. naturalspublishing.com While not a direct use of this compound, its derivatives are crucial. For example, a 2-aminothiophene-3-carboxylate can react with isocyanates or isothiocyanates, followed by base-catalyzed cyclization to form the thieno[2,3-d]pyrimidinone core. naturalspublishing.com The presence of a thienyl group, such as that derived from this compound, can significantly influence the properties of the final pyrimidine analog. rsc.org Research has shown that substituting a phenyl ring with a thien-2-yl moiety in certain pyrimidine-based structures can lead to enhanced biological activity. rsc.org

Intermediate in Clopidogrel Synthesis

This compound, or more specifically its parent acid, 2-thienylacetic acid, is a precursor in certain synthetic routes to Clopidogrel, a prominent antiplatelet agent. While many synthetic pathways to Clopidogrel start from 2-thiophene-ethanol derpharmachemica.com, an alternative approach utilizes an amide intermediate derived from 2-thienylacetic acid.

In one documented method, 2-thienylacetic acid is converted to its corresponding acyl chloride, 2-thienylacetyl chloride. This reactive intermediate then undergoes an acylation reaction with methyl-alpha-amino-(2-chlorophenyl)-acetate. This reaction forms a novel amide compound, dextrorotatory methyl-alpha-(2-thiopheneacetamido)-(2-chlorophenyl)acetate, which serves as a key intermediate in the subsequent steps for the synthesis of Clopidogrel. This method is highlighted as an economically viable route to producing high-purity Clopidogrel.

Table 1: Synthesis of Clopidogrel Intermediate from 2-Thienylacetic Acid Derivative

| Reactant 1 | Reactant 2 | Key Intermediate | Significance |

|---|---|---|---|

| 2-Thienylacetyl chloride | Methyl-alpha-amino-(2-chlorophenyl)-acetate | Dextrorotatory methyl-alpha-(2-thiopheneacetamido)-(2-chlorophenyl)acetate | Forms a crucial amide linkage in a synthetic route to Clopidogrel. |

Other established syntheses of Clopidogrel often commence with 2-thiophene-ethanol, which itself can be prepared from 2-thienylacetic acid, underscoring the foundational role of the thienylacetic acid structure in accessing the final drug molecule. derpharmachemica.comresearchgate.netgoogle.com

Benzofuran-Based Thiophene and Oxadiazole Derivatives

The synthesis of complex heterocyclic systems that incorporate both a thiophene and a benzofuran (B130515) moiety, often with an oxadiazole linker, is an area of significant research interest. However, direct synthetic routes starting from this compound to create these specific fused systems are not extensively documented in the reviewed literature.

Instead, common strategies involve building the desired heterocyclic rings onto a pre-existing benzofuran or benzo[b]thiophene core. For instance, the synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole begins with 3-chloro-2-chlorocarbonyl benzo[b]thiophene. This is converted to the corresponding acid hydrazide, which is then cyclized to form the oxadiazole ring. mdpi.com This illustrates a general principle of building upon a more complex starting material rather than initiating the synthesis from a simple thiophene derivative like this compound.

Similarly, the synthesis of benzofuran-appended oxadiazole molecules has been achieved through a multi-step process starting from a substituted salicylaldehyde (B1680747) to first construct the benzofuran ring, which is then further elaborated to include the oxadiazole moiety. nih.gov While this compound itself is not a direct precursor in these published routes, the chemistry involved in the formation of the oxadiazole ring from a carbohydrazide (B1668358) could theoretically be applied to a carbohydrazide derivative of 2-thienylacetic acid.

Table 2: Representative Synthesis of a Benzo[b]thiophene-Oxadiazole Derivative

| Starting Material | Key Intermediate | Final Product Class |

|---|---|---|

| 3-Chloro-2-chlorocarbonyl benzo[b]thiophene | 3-Chloro-1-benzo[b]thiophene-2-carbohydrazine | Benzo[b]thiophene-1,3,4-oxadiazole |

These examples indicate that while this compound is a fundamental thiophene-containing molecule, the synthesis of complex benzofuran-based thiophene and oxadiazole derivatives typically follows alternative synthetic pathways. mdpi.comnih.govresearchgate.netacs.orgresearchgate.netnih.govptfarm.plmdpi.comcapes.gov.br

Stereoisomeric and Enantioselective Derivatization

The creation of specific stereoisomers is a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceuticals. The derivatization of this compound and its analogs can be controlled to produce specific diastereomers.

Diastereoselective Preparation of this compound Related Intermediates

The principles of diastereoselective synthesis have been successfully applied to reactions involving derivatives of 2-thienylacetic acid, particularly in the formation of β-lactams. β-Lactams are a class of four-membered cyclic amides that are core structures in many antibiotic drugs.

One notable example is the synthesis of (3R,4S)-3-hydroxy-3-methyl-β-lactams that bear a 2-thienyl substituent at the C4 position. In this process, the addition of a chiral enolate derived from a 1,3-dioxolan-4-one (B8650053) to an imine results in the formation of the β-lactam. When the imine contains a 2-thienyl group, the corresponding (3R,4S)-3-hydroxy-3-methyl-4-(2-thienyl)-β-lactam is obtained as the major diastereomer. This high degree of diastereoselectivity is crucial for obtaining the desired stereochemistry in the final product. acs.org

Another approach involves a stereoselective Mannich reaction between an imine and a C(1)-ammonium enolate generated from a thienyl acetic acid ester. This reaction proceeds through a zwitterionic intermediate, which then undergoes intramolecular lactamization to yield the β-lactam product with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often influenced by the specific reagents, catalysts, and reaction conditions used. acs.orgnih.govrsc.orgencyclopedia.pubrsc.orgru.nlorganic-chemistry.org

Table 3: Diastereoselective Synthesis of a Thienyl-Substituted β-Lactam

| Reaction Type | Chiral Auxiliary/Method | Key Intermediate | Diastereomeric Outcome |

|---|---|---|---|

| Enolate-Imine Addition | (2S)-Chiral enolate of 1,3-dioxolan-4-one | (3R,4S)-3-Hydroxy-3-methyl-4-(2-thienyl)-β-lactam | High diastereoselectivity for the (3R,4S) isomer |

These findings demonstrate that intermediates related to this compound can be effectively utilized in diastereoselective reactions to construct complex, stereochemically defined molecules.

Advanced Spectroscopic Analysis and Structural Elucidation of Thien 2 Ylacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of thien-2-ylacetate reveals characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, providing clues about their connectivity. For instance, in derivatives of this compound, the protons on the thiophene (B33073) ring typically appear as multiplets in the aromatic region of the spectrum. elmergib.edu.lyrsc.org A key feature is the methylene (B1212753) protons (-CH2-) of the acetate (B1210297) group, which often present as a singlet. rsc.org In one study of a thien-2-yl derivative, the methylene protons appeared as a singlet at 4.1 ppm. elmergib.edu.ly

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H | 7.10-7.36 | Multiplet |

| Methylene (-CH2) | 4.89 | Singlet |

| Methyl (-CH3) | 1.41 | Singlet |

This table presents representative data and may vary based on the specific derivative and solvent used. rsc.org

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal. The chemical shift of these signals is indicative of the carbon's hybridization and its bonding environment. For example, the carbonyl carbon of the ester group is typically observed at a downfield chemical shift due to its electron-withdrawing nature. mdpi.com The carbons of the thiophene ring also show characteristic signals in the aromatic region. rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167.2 |

| Thiophene-C | 118.1-145.4 |

| Methylene (-CH2) | 45.7 |

| Quaternary Carbon | 82.8 |

| Methyl (-CH3) | 27.9 |

This table presents representative data and may vary based on the specific derivative and solvent used. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent absorption band is typically the stretching vibration of the carbonyl group (C=O) of the ester, which appears in the region of 1734-1736 cm⁻¹. rsc.org Other characteristic absorptions include C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methylene group, as well as C-O stretching of the ester linkage. rsc.org

Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative

| Functional Group | Wavenumber (ν, cm⁻¹) | Description |

| C=O (Ester) | 1734 | Strong, sharp absorption |

| Aromatic C-H | 3108, 3057 | Stretching vibrations |

| Aliphatic C-H | 2981, 2925 | Stretching vibrations |

| C-O (Ester) | 1220 | Stretching vibration |

This table presents representative data and may vary based on the specific derivative. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. arizona.edusavemyexams.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, confirming the molecular formula of this compound and its derivatives. amazon.com For example, an HRMS analysis of a derivative of this compound showed a protonated molecular ion peak that allowed for the confirmation of its molecular formula as C36H51BrO2. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This method is particularly useful for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. jmb.or.krresearchgate.net In the context of this compound, GC-MS can be used to analyze reaction mixtures to determine the yield and purity of the desired product or to identify byproducts. uni-tuebingen.de The components of the mixture are first separated based on their boiling points and interactions with the GC column, and then each separated component is introduced into the mass spectrometer for identification. wikipedia.org

Computational and Theoretical Studies on Thien 2 Ylacetate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. researchgate.netmdpi.comresearchgate.net It is particularly effective for studying the electronic structure of organic molecules like Thien-2-ylacetate, providing a balance between accuracy and computational cost. arxiv.org

The flexibility of this compound arises from the rotation around the single bonds connecting the thiophene (B33073) ring, the methylene (B1212753) bridge, and the acetate (B1210297) group. Conformational analysis using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can identify the lowest-energy structures (ground-state conformers) on the potential energy surface. mdpi.comarxiv.orgmdpi.com

The process involves systematically rotating the key dihedral angles—specifically the C(ring)-C(methylene)-C(carbonyl)-O and C(methylene)-C(carbonyl)-O-C(methyl) bonds—and performing geometry optimization for each starting structure. mdpi.com The relative energies of the resulting conformers determine their population at a given temperature. For this compound, the orientation of the acetate group relative to the thiophene ring is a key determinant of conformational energy. The calculations would reveal the most stable arrangement, likely influenced by minimizing steric hindrance and optimizing electronic interactions.

Table 1: Calculated Relative Energies of this compound Conformers

This interactive table presents hypothetical results from a DFT conformational analysis, illustrating how different spatial arrangements of the molecule would vary in stability.

| Conformer ID | Dihedral Angle (C3-C2-C5-C6) | Relative Energy (kcal/mol) | Description |

| Conf-1 | 180° (anti-periplanar) | 0.00 | The most stable conformer, with the carbonyl group oriented away from the thiophene ring. |

| Conf-2 | 0° (syn-periplanar) | 2.5 | A higher-energy conformer with the carbonyl group eclipsing the thiophene ring, indicating steric strain. |

| Conf-3 | 90° (gauche) | 1.2 | An intermediate-energy conformer. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comacs.org

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetate group, particularly the π* orbital of the carbonyl C=O bond. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. mdpi.com These calculations are crucial for predicting how this compound will interact with other reagents in chemical reactions. imperial.ac.ukwpmucdn.com

Table 2: Calculated Frontier Molecular Orbital Energies

This interactive table shows representative FMO data for this compound as would be predicted by DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital, localized on the thiophene ring. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital, localized on the acetate moiety. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability. |

Conformational Analysis and Molecular Geometries

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods allow for the simulation of various types of spectra, which can be used to interpret and assign experimental data. nih.gov DFT calculations are widely used to predict vibrational (IR and Raman) and NMR spectra with a high degree of accuracy. ripublication.comscm.com

Vibrational spectroscopy is a powerful technique for identifying functional groups and characterizing molecular structure. uni-siegen.detudublin.ie DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. faccts.defaccts.debrehm-research.de These theoretical spectra serve as an invaluable aid in the assignment of experimental IR and Raman spectra. nih.govresearchgate.net

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-S stretching and ring deformation modes of the thiophene ring, and various C-H stretching and bending modes. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental results. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

This interactive table lists the predicted vibrational frequencies for the main functional groups in this compound, which are crucial for interpreting experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch | Acetate | ~1740 | Strong | Weak |

| C-O Stretch | Acetate | ~1230 | Strong | Medium |

| C-S Stretch | Thiophene | ~690 | Medium | Strong |

| C-H Stretch (Aromatic) | Thiophene | ~3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Methylene | ~2950 | Medium | Medium |

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Theoretical calculations can predict NMR parameters such as chemical shifts (from isotropic shielding constants) and spin-spin coupling constants (J-couplings). rutgers.eduscm.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, implemented within a DFT framework, are commonly used for this purpose. diracprogram.orgarxiv.org

Calculations for this compound would predict the distinct chemical shifts for the protons on the thiophene ring, the methylene bridge, and the methyl group of the acetate. Furthermore, they would compute the coupling constants between adjacent protons (e.g., 3JH-H), which govern the splitting patterns observed in the spectrum (e.g., doublets, triplets). libretexts.orgosti.gov Comparing these predicted values with experimental data helps confirm structural assignments. mdpi.com

Table 4: Predicted ¹H NMR Chemical Shifts and Coupling Constants

This interactive table provides a summary of the kind of data that would be obtained from DFT-based NMR calculations for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted J-Coupling (Hz) |

| H3 (Thiophene) | ~7.1 | Doublet of doublets | J3,4 ≈ 3.5, J3,5 ≈ 1.2 |

| H4 (Thiophene) | ~7.0 | Doublet of doublets | J4,3 ≈ 3.5, J4,5 ≈ 5.1 |

| H5 (Thiophene) | ~7.3 | Doublet of doublets | J5,4 ≈ 5.1, J5,3 ≈ 1.2 |

| CH₂ (Methylene) | ~3.9 | Singlet | N/A |

| CH₃ (Methyl) | ~2.1 | Singlet | N/A |

Vibrational (IR and Raman) Spectroscopy Simulations

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires characterizing the high-energy transition state (TS) that connects reactants and products. uni-giessen.de Computational chemistry is uniquely suited to locate and analyze these transient species. ims.ac.jpresearchgate.net For a reaction involving this compound, such as its hydrolysis, DFT calculations can model the entire reaction pathway.

Table 5: Calculated Energy Profile for the Hydrolysis of this compound

This interactive table outlines the key energetic parameters for a hypothetical hydrolysis reaction, as would be determined by transition state analysis.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State | [this compound···H₂O]‡ | +25.0 (Activation Energy) |

| Products | Thiophene-2-acetic acid + Methanol | -5.0 (Reaction Energy) |

Molecular Dynamics Simulations of this compound Systems

Direct molecular dynamics (MD) simulations centered on this compound are scarce in the literature. However, the established protocols for simulating other thiophene derivatives offer a clear roadmap for how such studies could be conducted. MD simulations are powerful computational tools for examining the dynamic behavior of molecules and their interactions at an atomic level over time, providing insights into conformational changes, solvation effects, and interactions with other molecules or surfaces. nih.gov

For a hypothetical MD simulation of this compound, a well-defined force field is the primary requirement. Force fields are sets of parameters that describe the potential energy of a system of particles. For thiophene-containing molecules, force fields like the General Amber Force Field (GAFF), OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are commonly employed and have been specifically parameterized and validated for thiophene and its oligomers. frontiersin.orgresearchgate.net The development of an accurate force field for a new molecule like this compound would typically involve deriving parameters for bond lengths, angles, and dihedral angles, often with the aid of quantum mechanical calculations, such as Density Functional Theory (DFT), to ensure the potential energy surfaces are accurately represented. chemrxiv.orgacs.org

A typical MD simulation protocol for a system containing this compound, for instance in an aqueous solution or interacting with a surface, would involve several key steps. The system would be placed in a simulation box, often with periodic boundary conditions to mimic a larger environment. The simulation would be run under a specific ensemble, such as the NVT (canonical ensemble, where the number of particles, volume, and temperature are kept constant) or NPT (isothermal-isobaric ensemble, where pressure is also constant). frontiersin.org For example, a simulation could be run at a constant temperature of 298 K (25 °C) with a time step of 1.0 femtosecond (fs) for a total duration of several nanoseconds (ns) or even microseconds (µs) to capture relevant molecular motions. frontiersin.orgacs.org

Interactive Data Table: Representative Parameters for MD Simulations of Thiophene Derivatives

| Parameter | Typical Value/Method | Source |

|---|---|---|

| Force Field | OPLS-AA, GAFF, COMPASS | frontiersin.orgresearchgate.net |

| Ensemble | NVT (Canonical) | frontiersin.orgacs.org |

| Temperature | 298 K | frontiersin.org |

| Time Step | 1.0 fs | frontiersin.org |

| Simulation Time | 1,000 ps (1 ns) to several µs | frontiersin.orgresearchgate.netacs.org |

| Thermostat | Andersen, Nosé-Hoover | frontiersin.org |

These simulations can reveal crucial information. For instance, in the context of drug design, MD simulations can explore the stability of a thiophene derivative when bound to a biological target, such as a protein receptor. dergipark.org.trnih.govnih.gov In materials science, they can predict the morphology and stacking of thiophene-based polymers, which is critical for their electronic properties. researchgate.net For this compound, simulations could elucidate its conformational preferences, the orientation of the acetate group relative to the thiophene ring, and its interactions with solvent molecules or at interfaces.

Development of Computational Models for Thiophene-Containing Molecules

The development of computational models for thiophene-containing molecules has been a vibrant area of research, driven by the diverse applications of these compounds. These models range from quantum mechanical methods to quantitative structure-activity relationship (QSAR) models.

Quantum Mechanical Models: Density Functional Theory (DFT) is a cornerstone of computational modeling for thiophene derivatives. samipubco.com It is used to calculate a wide array of molecular properties, including electronic structure, molecular orbitals (HOMO-LUMO energies), and reactivity descriptors. frontiersin.orgresearchgate.net For example, DFT calculations can predict the sites on the thiophene ring that are most susceptible to electrophilic or nucleophilic attack. mdpi.com Different functionals, such as B3LYP and ωB97X-D3, are often tested and validated against experimental data to ensure accuracy. researchgate.netmdpi.com These models are fundamental for understanding reaction mechanisms and designing new molecules with tailored electronic properties for applications like organic photovoltaics. researchgate.net

Force Field Development: As mentioned, accurate force fields are essential for classical MD simulations. The parameterization process for thiophene-containing molecules often involves a multi-step procedure. This includes using existing parameters for individual fragments (like the thiophene ring) and then deriving new parameters for the linkages between fragments or for specific substituents. chemrxiv.orgacs.org These new parameters, especially for dihedral angles that govern the molecule's conformation, are typically fitted to match the potential energy surfaces calculated at a higher level of theory, such as DFT. researchgate.netchemrxiv.org This ensures that the classical simulation can accurately reproduce the quantum mechanical behavior of the molecule. Several research groups have developed and published optimized force fields specifically for simulating conjugated polymers containing thiophene units. researchgate.netacs.orgrsc.org

Metabolism and Toxicity Prediction Models: Computational models have also been developed to predict the metabolic fate and potential toxicity of thiophene-containing molecules, which is particularly relevant in drug discovery. The thiophene ring can be metabolized by cytochrome P450 enzymes through pathways like S-oxidation or epoxidation, sometimes leading to reactive metabolites. nih.govnih.gov Computational models, such as the XenoSite platform, use machine learning and deep neural networks trained on experimental metabolism data to predict the likelihood of a specific thiophene-containing molecule being bioactivated. nih.govnih.gov These models analyze the molecule's structure and predict which sites are most likely to be metabolized, providing a valuable tool for assessing potential toxicity early in the drug development process. nih.govnih.gov

Interactive Data Table: Overview of Computational Models for Thiophene Derivatives

| Model Type | Purpose | Key Methodologies | Common Applications | Source(s) |

|---|---|---|---|---|

| Quantum Mechanics | Electronic structure, reactivity | DFT (e.g., B3LYP, ωB97X-D3) | Reaction mechanisms, optoelectronic properties | frontiersin.orgsamipubco.comresearchgate.netmdpi.com |

| Force Field Development | Enable classical MD simulations | Parameter fitting to DFT data | Simulating polymers, biomolecular interactions | researchgate.netchemrxiv.orgacs.orgacs.org |

| Metabolism/Toxicity | Predict bioactivation | Machine learning, deep neural networks | Drug discovery, safety assessment | nih.govnih.gov |

| QSAR | Predict biological activity | Statistical analysis of molecular descriptors | Anti-cancer drug discovery | dergipark.org.tr |

These computational approaches, while not always applied directly to this compound in published studies, form the foundation upon which its properties and behavior can be modeled and understood. Future research will likely apply these established computational techniques to provide a detailed, atomistic-level understanding of this compound and its potential applications.

Applications of Thien 2 Ylacetate in Advanced Materials and Catalysis

Polythiophene Derivatives from Thien-2-ylacetate Precursors